
Pinacyanol iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinacyanol iodide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the iodide salt. This compound has been widely used as a sensitizer in electrophotography and has significant biological properties .
Mecanismo De Acción
Target of Action
Pinacyanol iodide is a cyanine dye . It is an organic cation, typically isolated as the chloride or iodide salts
Biochemical Pathways
It is known that the dye has structural, protolytic, and thermodynamic properties in different systems . These systems include aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions .
Result of Action
It is known that this compound exhibits ultrafast excited-state isomerization .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dye’s properties can be affected in different systems, such as aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions . .
Análisis Bioquímico
Biochemical Properties
Pinacyanol iodide plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and other organic ions. The dye is known for its ability to form self-associations and dissimilar associations with other dyes, organic ions, and metal complex compounds . These interactions are essential for its function as a sensitizer and its biological activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for its role as a sensitizer and its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the dye can effectively interact with cellular components without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the dye’s localization and accumulation, affecting its activity and function .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the dye reaches specific compartments or organelles, where it can exert its effects on cellular function .
Métodos De Preparación
Pinacyanol iodide is synthesized from 2-methylquinoline. The process involves quaternization with ethyl iodide, followed by condensation with formaldehyde. The final step involves the oxidation of the leuco intermediate to yield the dye . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.
Análisis De Reacciones Químicas
Pinacyanol iodide undergoes various chemical reactions, including:
Oxidation: The leuco intermediate is oxidized to form the dye.
Photoisomerization: This compound exhibits ultrafast excited-state isomerization, transitioning from barrier to barrierless forms.
Substitution: The quaternization step involves the substitution of a methyl group with an ethyl group.
Common reagents used in these reactions include ethyl iodide, formaldehyde, and oxidizing agents. The major products formed are the dye itself and its isomers.
Aplicaciones Científicas De Investigación
Pinacyanol iodide has a wide range of applications in scientific research:
Chemistry: Used as a sensitizer in electrophotography and as a dye in various chemical processes.
Biology: Investigated for its biological properties, including its interaction with biological molecules.
Medicine: Studied for its potential therapeutic applications, including its role in inhibiting angiogenesis.
Industry: Utilized in the production of color photographic plates and other imaging technologies.
Comparación Con Compuestos Similares
Pinacyanol iodide is unique among cyanine dyes due to its specific structural and photophysical properties. Similar compounds include:
- Cyanin
- Lepidinecyanin
- Pinaverdol
- Quinaldinecyanin
- Pinachrome
These compounds share similar structural features but differ in their absorption spectra, photostability, and specific applications .
Propiedades
Número CAS |
605-91-4 |
|---|---|
Fórmula molecular |
C25H25IN2 |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QWYZFXLSWMXLDM-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |
SMILES isomérico |
CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |
SMILES canónico |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |
| 605-91-4 | |
Descripción física |
Bright blue-green solid; [Merck Index] |
Números CAS relacionados |
2768-90-3 (Parent) |
Sinónimos |
1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


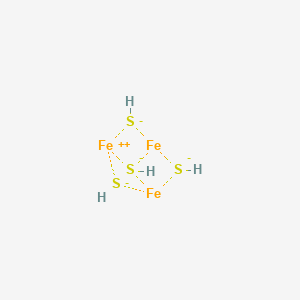
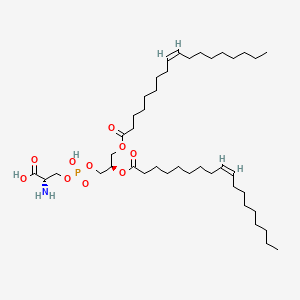
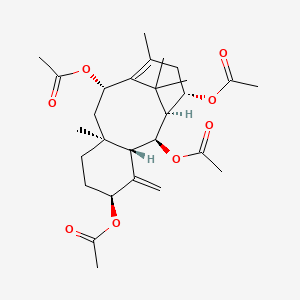
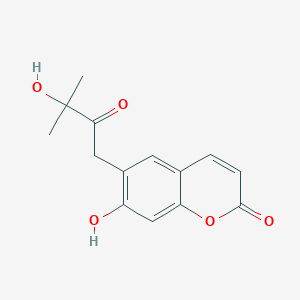
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
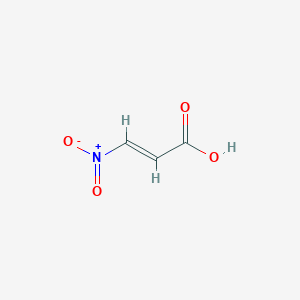
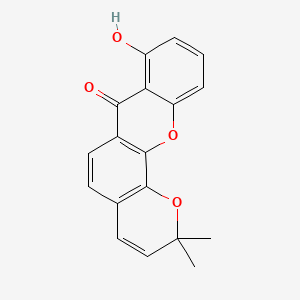
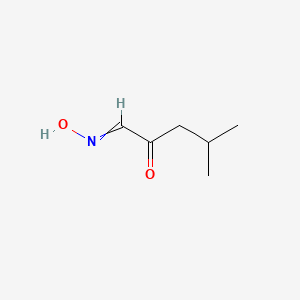
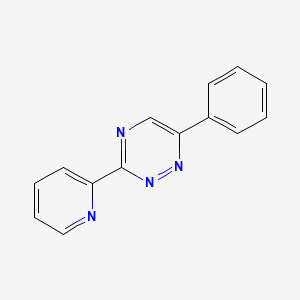
![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)
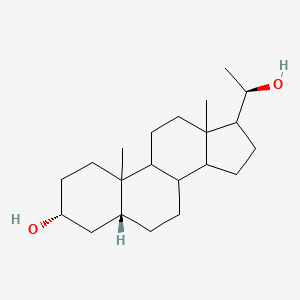
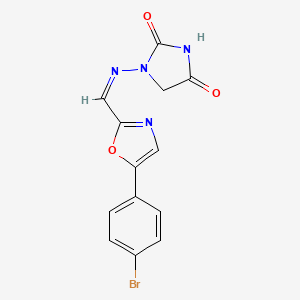

![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)
